molecular formula C19H23NO2 B2658085 4-tert-butyl-N-(2-phenoxyethyl)benzamide CAS No. 328029-37-4

4-tert-butyl-N-(2-phenoxyethyl)benzamide

Cat. No.: B2658085
CAS No.: 328029-37-4
M. Wt: 297.398
InChI Key: LQOQXDPQVORXGJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-tert-butyl-N-(2-phenoxyethyl)benzamide is represented by the formula C19H23NO2 . The exact structure would need to be determined through further analysis such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Selective Detection of Ba2+ Ion and Live Cell Imaging

A study by Ravichandiran et al. (2019) introduced a phenoxazine-based fluorescence chemosensor, 4PB, for the selective detection of Ba2+ ions, showcasing its high selectivity and sensitivity. This chemosensor operates through an intramolecular charge transfer (ICT) mechanism, confirmed by DFT studies, and has been successfully used for live cell imaging in MCF-7 cells, proving its cell permeability and capability for specific detection of Ba2+ in living cells (Ravichandiran et al., 2019).

Nucleophilic Substitutions and Radical Reactions

Tert-Butyl phenylazocarboxylates, similar in structure to 4-tert-butyl-N-(2-phenoxyethyl)benzamide, serve as versatile building blocks in synthetic organic chemistry. Jasch et al. (2012) have shown that these compounds undergo nucleophilic substitutions and radical reactions, enabling modifications of the benzene ring and the introduction of various functional groups, illustrating the compounds' utility in complex organic synthesis (Jasch et al., 2012).

Transformation by Ferrate(VI) Oxidation

Zheng et al. (2020) investigated the transformation of 4-tert-butylphenol by ferrate(VI) oxidation, highlighting the compound's environmental persistence and toxic effects. This study provides insights into the chemical's behavior under oxidative conditions, offering potential strategies for removing phenolic contaminants from water (Zheng et al., 2020).

Synthesis and Cytotoxic Activity

Purwanto et al. (2021) synthesized N-(4-tertbutylphenylcarbamoyl)benzamide and assessed its cytotoxic activity against HeLa cells. The compound displayed significant cytotoxicity, suggesting potential for further research as an anticancer agent. This study exemplifies the application of synthetic techniques in developing novel compounds with biomedical applications (Purwanto et al., 2021).

Environmental Impact of Synthetic Phenolic Antioxidants

Liu and Mabury (2020) reviewed the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), such as this compound. The review highlights SPAs' widespread use and detection in various environmental matrices, raising concerns about their potential health effects. This comprehensive overview emphasizes the need for further research into SPAs' environmental behaviors and health impacts (Liu & Mabury, 2020).

Properties

IUPAC Name

4-tert-butyl-N-(2-phenoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-19(2,3)16-11-9-15(10-12-16)18(21)20-13-14-22-17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOQXDPQVORXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320852
Record name 4-tert-butyl-N-(2-phenoxyethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204828
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

328029-37-4
Record name 4-tert-butyl-N-(2-phenoxyethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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